molecular formula C7H6ClN3 B167712 4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1618-36-6

4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B167712
CAS RN: 1618-36-6
M. Wt: 167.59 g/mol
InChI Key: NISJMYPRXDUYTF-UHFFFAOYSA-N
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Description

“4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block .


Molecular Structure Analysis

The molecular formula of “4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” is C6H4ClN3 . Its molecular weight is 153.57 g/mol .


Chemical Reactions Analysis

“4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat .

Scientific Research Applications

Chemical Interaction and Synthesis

  • Interaction with Glycine Esters : A study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate, leading to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products including pyrrolo[2,3-d]pyrimidine (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
  • Synthesis of Functionalized Bases : Research on the regioselective N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has led to the synthesis of functionalized base derivatives, useful in the study of nucleoside antibiotics (Rosemeyer, 2007).

Pharmaceutical Applications

  • Large-scale Synthesis for Pharmaceuticals : A study highlights a short and efficient synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, emphasizing its potential in pharmaceutical applications (Fischer & Misun, 2001).
  • Potential Antibacterial Agents : The synthesis of pyrrolo[2,3-d]pyrimidines has been reported for their use in creating potential antibacterial agents (Dave & Shah, 2002).

Methodological Developments

  • Docking Studies and Synthesis Methods : Advanced methods for synthesizing derivatives of pyrrolo[2,3-d]pyrimidine have been developed, accompanied by docking studies to determine their interactions and potential uses (Bommeraa, Merugu, & Eppakayala, 2019).
  • Crystal Structure Studies : The structural analysis of pyrrolo[2,3-d]pyrimidine derivatives has been conducted, providing valuable insights for the development of new compounds (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).

Future Directions

The future directions of “4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” could involve further exploration of its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs against flaviviruses .

properties

IUPAC Name

4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISJMYPRXDUYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564259
Record name 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine

CAS RN

1618-36-6
Record name 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
F Seela, H Thomas - Helvetica chimica acta, 1994 - Wiley Online Library
The synthesis of the 7‐deaza‐2′‐deoxy‐adenine derivatives 7b–3 with chloro, bromo, or methyl substituents at C(5) is described. Glycosylation of the 5‐substituted 4‐chloropyrrolo[2,3…
Number of citations: 31 onlinelibrary.wiley.com
Y Tateishi, C Shibazaki, K Takahashi… - Drug Metabolism and …, 2022 - Elsevier
Tofacitinib (TFT), a JAK inhibitor used for the treatment of rheumatoid arthritis and other diseases, is associated with severe liver injury that is believed to be caused by its reactive …
Number of citations: 2 www.sciencedirect.com
HJ Jeong, HL Lee, SJ Kim, JH Jeong… - Journal of Enzyme …, 2022 - Taylor & Francis
In an effort to discover novel scaffolds of non-nucleotide-derived Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors to stimulate the Stimulator of Interferon …
Number of citations: 5 www.tandfonline.com
JS Scott, SL Degorce, R Anjum, J Culshaw… - Journal of Medicinal …, 2017 - ACS Publications
Herein we report the optimization of a series of pyrrolopyrimidine inhibitors of interleukin-1 receptor associated kinase 4 (IRAK4) using X-ray crystal structures and structure based …
Number of citations: 52 pubs.acs.org
BG Lawhorn, J Philp, Y Zhao, C Louer… - Journal of Medicinal …, 2015 - ACS Publications
A series of cardiac troponin I-interacting kinase (TNNI3K) inhibitors arising from 3-((9H-purin-6-yl)amino)-N-methyl-benzenesulfonamide (1) is disclosed along with fundamental …
Number of citations: 42 pubs.acs.org
J Cui, M Ding, W Deng, Y Yin, Z Wang, H Zhou… - Bioorganic & medicinal …, 2015 - Elsevier
Lim kinase (Limk), a proline/serine-rich sequence, can regulate the polymerization of the actin filaments by phosphorylating, and it is found to be highly involved in various human …
Number of citations: 16 www.sciencedirect.com
Y Yin, K Zheng, N Eid, S Howard… - Journal of medicinal …, 2015 - ACS Publications
The discovery/optimization of bis-aryl ureas as Limk inhibitors to obtain high potency and selectivity and appropriate pharmacokinetic properties through systematic SAR studies is …
Number of citations: 55 pubs.acs.org
J Jiang, B Jiang, Z He, SB Ficarro, J Che, JA Marto… - Cell Chemical …, 2020 - cell.com
MKK4/7 are kinases that phosphorylate JNKs and regulate the MAPK signaling pathway. Their overexpression has been associated with tumorigenesis and aggressiveness in cancers …
Number of citations: 10 www.cell.com
K Huard, K Ahn, P Amor, DA Beebe… - Journal of medicinal …, 2017 - ACS Publications
Increased fructose consumption and its subsequent metabolism have been implicated in hepatic steatosis, dyslipidemia, obesity, and insulin resistance in humans. Since …
Number of citations: 37 pubs.acs.org

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